

Application Notes and Protocols for the Preparation of 3-Amino-Triazolopyrazine Derivatives

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Compound of Interest

Compound Name: 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-amino-triazolopyrazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the preparation and further investigation of these promising molecules.

Introduction

The^[1]^[2]^[3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of an amino group at the 3-position can significantly influence the pharmacological properties of these derivatives, leading to potent antibacterial, anticancer, and antimalarial agents. This document details various synthetic routes to access 3-amino-triazolopyrazine derivatives and summarizes their biological activities.

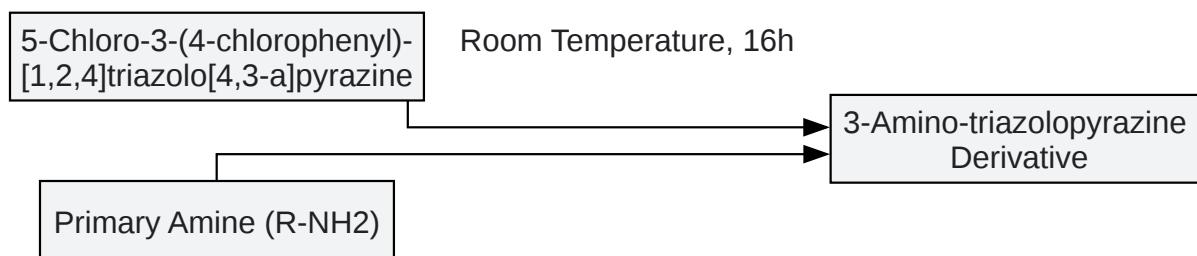
Synthetic Strategies

The preparation of 3-amino-triazolopyrazine derivatives can be achieved through several synthetic pathways, primarily involving the construction of the fused triazolopyrazine ring

system followed by the introduction or modification of the amino substituent. Two common strategies are highlighted below.

Strategy 1: Synthesis from a Precursor Triazolopyrazine Scaffold

This approach involves the synthesis of a core triazolopyrazine structure, which is then functionalized with an amino group. A common starting material is a halogenated triazolopyrazine, which can undergo nucleophilic substitution with various amines.

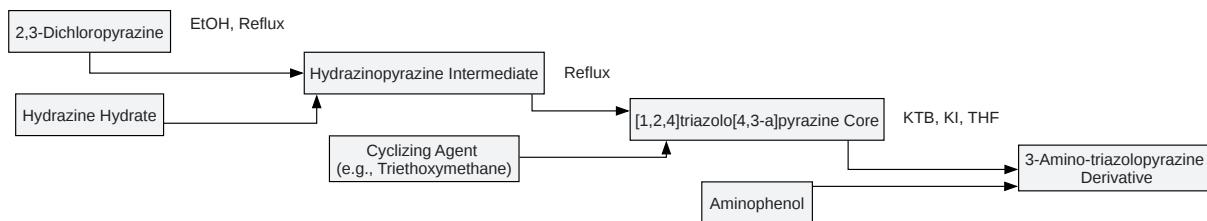


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Caption: General workflow for the amination of a chloro-substituted triazolopyrazine scaffold.

Strategy 2: Synthesis via Cyclization of a Hydrazine Intermediate

This method involves the construction of the triazole ring onto a pyrazine core. The synthesis often starts from a dihalopyrazine, which is reacted with hydrazine to form a hydrazinopyrazine intermediate. This intermediate is then cyclized to form the triazolopyrazine ring system.



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Caption: Synthetic pathway involving the construction of the triazolopyrazine core via cyclization.

Experimental Protocols

The following protocols are detailed examples for the synthesis of specific 3-amino-triazolopyrazine derivatives.

Protocol 1: General Method for the Amination of 5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine[3][4]

This protocol describes a general procedure for the synthesis of a library of aminated triazolopyrazine derivatives.

Materials:

- 5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (1 equivalent)
- Desired primary amine (excess, e.g., 10 equivalents)

Procedure:

- Dissolve 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (e.g., 53 mg, 0.20 mmol) in the excess liquid amine (e.g., 500 μ L).[3][4]
- Stir the reaction mixture at room temperature for 16 hours.[3][4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pre-adsorb the reaction mixture onto silica gel.
- Purify the product by reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired 3-amino-triazolopyrazine derivative.[3][4]

Protocol 2: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride[1]

This protocol details the synthesis of a key intermediate for further derivatization.

Materials:

- Intermediate V (the precursor to the final product, as described in the source) (96 mmol)
- Methanol (80 mL)
- 37% Concentrated Hydrochloric Acid (97 mmol)

Procedure:

- Add Intermediate V (20.2 g, 96 mmol) to a flask containing methanol (80 mL) and stir to create a white slurry.[1]
- Heat the mixture to 55 °C.[1]
- Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise to the flask.[1]
- Maintain the reaction at 55 °C for 1 hour.[1]
- Partially evaporate the solvent at 20 °C under reduced pressure until crystals precipitate.[1]

- Collect the crystals by filtration to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.

Protocol 3: Synthesis of[1][2][3]triazolo[4,3-a]pyrazine Derivatives as c-Met/VEGFR-2 Inhibitors[2][5]

This multi-step protocol outlines the synthesis of potent enzyme inhibitors.

Step 1: Synthesis of the Hydrazinopyrazine Intermediate

- Dissolve 2,3-dichloropyrazine in ethanol.[2][5]
- Add hydrazine hydrate and reflux the mixture at 85°C to substitute one chlorine atom with a hydrazine group.[2][5]

Step 2: Cyclization to form the Triazolopyrazine Core

- React the hydrazinopyrazine intermediate with triethoxymethane and reflux at 80°C to form the[1][2][3]triazolo[4,3-a]pyrazine core.[2][5]

Step 3: Introduction of the Amino Group

- React the triazolopyrazine core with an appropriate aminophenol in the presence of potassium tert-butoxide (KTB) and potassium iodide (KI) in tetrahydrofuran (THF).[2][5]

Step 4: Final Derivatization

- The resulting amino-substituted triazolopyrazine can be further reacted with various acyl chlorides (formed by reacting corresponding carboxylic acids with oxalyl chloride) in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature to yield the final target compounds.[2][5]

Data Presentation

The following tables summarize quantitative data for representative 3-amino-triazolopyrazine derivatives.

Table 1: Reaction Yields for Selected Aminated Triazolopyrazine Derivatives

| Compound | Starting Material | Amine | Yield (%) | Reference |
|----------|--|----------------|-----------|--|
| 2 | 5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine | Phenethylamine | 82 | [3][4] |
| VIIa | Boc-L-phenylalanine and Intermediate VI | - | - | [1] |
| VIIb | Boc-L-tryptophan and Intermediate VI | - | 43 | [1] |

Table 2: In Vitro Antibacterial Activity (MIC, $\mu\text{g/mL}$) of Triazolo[4,3-a]pyrazine Derivatives[[1](#)]

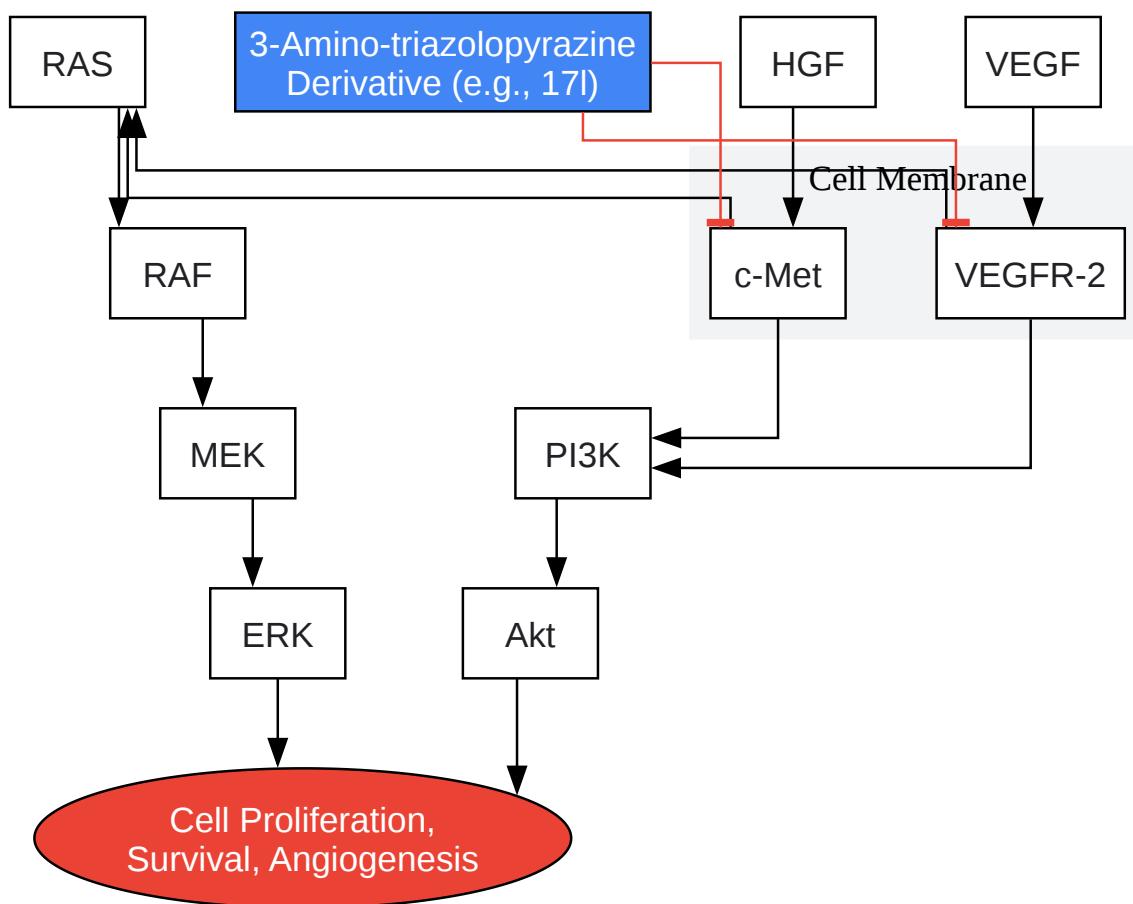
| Compound | <i>Staphylococcus aureus</i> | <i>Escherichia coli</i> |
|----------------------|------------------------------|-------------------------|
| 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |

Table 3: In Vitro Antiproliferative Activity (IC50, μM) and Kinase Inhibitory Activity (IC50, nM) of Compound 17I[[2](#)]

| Cell Line | IC50 (μM) | Kinase | IC50 (nM) |
|---------------------|------------------------|---------|-----------|
| A549 | 0.98 ± 0.08 | c-Met | 26.00 |
| MCF-7 | 1.05 ± 0.17 | VEGFR-2 | 2600 |
| HeLa | 1.28 ± 0.25 | - | - |
| Foretinib (Control) | - | c-Met | 19.00 |

Biological Activity and Signaling Pathways

Certain 3-amino-triazolopyrazine derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression. The inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.



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Caption: Simplified c-Met/VEGFR-2 signaling pathway and the inhibitory action of 3-amino-triazolopyrazine derivatives.

The binding of ligands such as Hepatocyte Growth Factor (HGF) to c-Met and Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways. These pathways are crucial for cell growth and survival. The 3-amino-triazolopyrazine derivatives can inhibit these kinases, thereby blocking these signaling events and exerting their anti-cancer effects.^{[2][5]} Molecular docking studies have suggested that the triazolopyrazine ring is key for activity, forming hydrogen bonds with key amino acid residues in the hinge region of the c-Met protein.^[2]

Conclusion

The 3-amino-triazolopyrazine scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols and biological data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug development. Further exploration of the structure-activity relationships of these derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic applications.

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